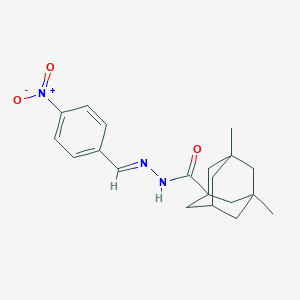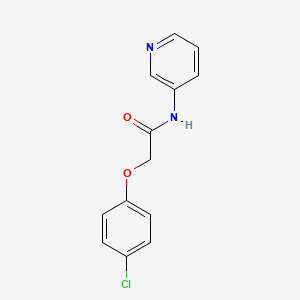
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide
Vue d'ensemble
Description
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide (DMNB-1) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a novel anticancer agent. DMNB-1 belongs to the family of hydrazones, a class of compounds that have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell division. 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide also induces apoptosis in cancer cells, which is characterized by the activation of caspase-3 and the cleavage of PARP. In addition, 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and good yields. 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide also exhibits potent cytotoxic activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology. However, 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. In addition, 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Orientations Futures
For the study of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide include the development of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide as a potential anticancer drug, elucidation of its mechanism of action, and the development of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide analogs with improved solubility and pharmacokinetics.
Applications De Recherche Scientifique
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential as an anticancer agent. Several studies have reported that 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it also inhibits tumor growth in animal models.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-18-7-15-8-19(2,11-18)13-20(9-15,12-18)17(24)22-21-10-14-3-5-16(6-4-14)23(25)26/h3-6,10,15H,7-9,11-13H2,1-2H3,(H,22,24)/b21-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBMULBCAKZHFT-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N'-[(E)-(4-nitrophenyl)methylidene]adamantane-1-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-fluoren-9-one O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863008.png)
![2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3863014.png)
![4-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B3863024.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B3863029.png)

![N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3863045.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-quinolinamine](/img/structure/B3863055.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B3863057.png)



![2-chlorobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863086.png)